7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Beschreibung
Chemical Identity and Nomenclature
Systematic IUPAC Name : 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
CAS Registry Number : 1361114-75-1
Molecular Formula : C₁₂H₁₅Cl₂F₃N₄
Molecular Weight : 343.18 g/mol
Structural Features :
- Core scaffold : Imidazo[1,2-a]pyrimidine (fused bicyclic system with nitrogen atoms at positions 1, 3, and 7).
- Substituents :
SMILES Notation :
FC(C1=CC(C2NCCCC2)=NC3=NC=CN13)(F)F.[H]Cl.[H]Cl
Key Spectral Data :
- ¹H NMR : Peaks at δ 2.70–3.30 ppm (piperidine protons), δ 5.05–5.25 ppm (methine proton), and δ 8.50–9.00 ppm (aromatic protons).
- ¹³C NMR : Signals for CF₃ (δ ~120 ppm, quartets) and imidazo[1,2-a]pyrimidine carbons (δ 140–160 ppm).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
| Storage Conditions | Room temperature, dry |
Position in Heterocyclic Compound Classification
This compound belongs to two critical heterocyclic families:
Imidazo[1,2-a]pyrimidines
Piperidine-containing Compounds
- The piperidin-2-yl group introduces a chiral center and enhances lipophilicity, influencing pharmacokinetics.
Table 2: Comparison with Related Heterocycles
Research Significance and Applications
Kinase Inhibition
Role of Trifluoromethyl Group
- Enhances metabolic stability and membrane permeability.
- Electron-withdrawing effects improve binding affinity to hydrophobic kinase domains.
Table 3: Key Research Findings
Eigenschaften
IUPAC Name |
7-piperidin-2-yl-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCEGSBHQQLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Structural Basis for Reactivity
The compound’s reactivity arises from its:
-
Imidazo[1,2-a]pyrimidine core : Enables electrophilic substitution and hydrogen bonding via nitrogen atoms .
-
Trifluoromethyl (-CF₃) group : Enhances lipophilicity and metabolic stability while participating in halogen bonding or steric effects .
-
Piperidine moiety : Provides a secondary amine for protonation or functionalization (e.g., alkylation, acylation) .
Functional Group Transformations
-
Piperidine Modifications :
-
Trifluoromethyl Reactivity :
Biological Interaction Studies
While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:
-
Kinase Inhibition : Binding to FLT3 tyrosine kinase via hydrogen bonding (C694 residue) and π-π stacking (chlorophenyl group) .
-
Metabolic Stability : The -CF₃ group reduces oxidative metabolism, prolonging half-life .
Comparative Reactivity of Analogues
| Compound | Structural Variation | Reactivity Differences |
|---|---|---|
| 6-(Piperidin-3-yl)-5-CF₃-imidazo[1,2-a]pyridine | Piperidine at 6-position | Altered regioselectivity in electrophilic substitutions |
| 7-Amino-5-CF₃-imidazo[1,2-a]pyridine | Amino group instead of piperidine | Enhanced hydrogen-bonding capacity |
| 5-Methyl-7-piperidin-2-yl-imidazo[1,2-a]pyridine | Methyl at 5-position | Reduced steric hindrance for functionalization |
Wissenschaftliche Forschungsanwendungen
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
Imidazo[1,2-a]pyrimidine Derivatives
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride : Shares the imidazo[1,2-a]pyrimidine core but lacks the trifluoromethyl and piperidinyl substituents. The tetrahydro modification increases ring saturation, likely reducing planarity and altering binding interactions compared to the aromatic target compound .
- Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate : Features a bromine atom and an ethyl carboxylate group. The electron-withdrawing bromine may enhance electrophilic reactivity, whereas the trifluoromethyl group in the target compound improves metabolic stability .
Triazolo[1,5-a]pyrimidine Analogs
- 7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine: Substitutes the imidazo ring with a triazolo system.
Pyrido[1,2-a]pyrimidinones
- 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: The pyrido[1,2-a]pyrimidinone core replaces the imidazo ring with a pyridine moiety.
Substituent Analysis
Trifluoromethyl (-CF₃) Group
The -CF₃ group at position 5 is a key feature shared with PI3K inhibitors like those in . This substituent increases lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life .
Piperidinyl vs. Piperazinyl Substituents
- Piperidinyl (target compound) : The six-membered saturated ring with a single nitrogen atom contributes moderate basicity and lipophilicity, balancing solubility and membrane penetration.
- Piperazinyl (e.g., ) : The additional nitrogen in piperazine increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
Salt Forms
- Dihydrochloride Salts: The target compound and derivatives like 7-benzyl-4-(2-methylbenzyl)... dihydrochloride () utilize dihydrochloride salts to improve crystallinity and dissolution rates. This contrasts with monohydrochloride salts (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride), which may have lower solubility .
Comparative Data Table
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Salt Form | Key Features |
|---|---|---|---|---|---|
| 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride | Imidazo[1,2-a]pyrimidine | CF₃ (5), piperidin-2-yl (7) | Not reported | Dihydrochloride | Enhanced solubility, metabolic stability |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride | Imidazo[1,2-a]pyrimidine | None (saturated core) | Not reported | Hydrochloride | Reduced planarity |
| 7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-...triazolo[1,5-a]pyrimidine | Triazolo[1,5-a]pyrimidine | 2,4-dichlorophenyl (7), thienyl (5) | Not reported | None | Electrophilic substituents |
| 2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-...pyrido[1,2-a]pyrimidin-4-one | Pyrido[1,2-a]pyrimidinone | Piperazinyl (7) | Not reported | None | High polarity, kinase inhibition |
Research Implications
- Structural Insights : The imidazo[1,2-a]pyrimidine core offers a balance of aromaticity and modularity for substituent optimization. The trifluoromethyl group and dihydrochloride salt in the target compound address common drug development challenges, including metabolic stability and bioavailability .
Biologische Aktivität
7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 292.25 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity .
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported for related compounds range from 0.09 µM to 29.1 µM.
- HepG2 (liver cancer) : Some derivatives have shown IC50 values as low as 1.96 µM, indicating potent activity against liver cancer cells.
- A549 (lung cancer) : Compounds in this class have been tested with varying efficacy, often outperforming standard treatments like erlotinib .
The following table summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|
| Compound 10 | 15.3 | - | - |
| Compound 11 | 29.1 | - | - |
| Compound 14 | 3.01 | 5.88 | 2.81 |
| Compound 15 | 2.74 | 4.92 | 1.96 |
Antimicrobial Activity
In addition to anticancer properties, studies have explored the antimicrobial effects of related imidazo[1,2-a]pyrimidine derivatives. For example, compounds have demonstrated activity against various bacterial strains such as E. coli and S. aureus. However, specific data on the antimicrobial efficacy of this compound remains limited.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazo[1,2-a]pyrimidine core interacts with specific biological targets involved in cell proliferation and survival pathways.
Case Studies
Several studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in preclinical models:
- Tiwari et al. synthesized a series of pyrimidine-triazole compounds and found that certain derivatives exhibited superior anticancer activity compared to established drugs.
- Almehizia et al. evaluated pyrazolo-pyrimidine derivatives for their anti-Alzheimer’s potential but also noted their broad biological activity spectrum.
Safety Profile
Preliminary toxicity studies indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg in animal models), suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Microwave-assisted synthesis is a validated approach for imidazo-pyrimidine derivatives. For example, reactions in methanol/water (1:2 v/v) with catalytic trifluoroacetic acid under microwave conditions achieve yields of 55–67% for structurally related compounds . Optimization should focus on solvent ratios, catalyst loading, and temperature gradients. Parallel experimentation with computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl groups at δ 120–125 ppm in 13C NMR) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1720 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- HRMS : Validate molecular weight accuracy (e.g., deviation < 2 ppm from theoretical values) .
Q. What are the critical parameters for ensuring compound stability during storage?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Monitor hygroscopicity via TGA/DSC, as dihydrochloride salts may degrade at >150°C . Pre-formulation studies using HPLC (e.g., 95–99% purity retention over 6 months) are recommended .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for novel derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to prioritize low-energy pathways (e.g., ΔG‡ < 25 kcal/mol) . Machine learning algorithms trained on reaction databases (e.g., PubChem) can suggest viable substituents .
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- NMR : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA software). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .
- Dynamic NMR : Detect slow equilibria (e.g., tautomerism) causing split peaks .
Q. What strategies minimize side reactions during scale-up synthesis?
- Methodological Answer :
- Process Control : Use inline FTIR to monitor intermediate formation and adjust feed rates .
- Reactor Design : Opt for continuous-flow systems to enhance heat/mass transfer and reduce byproducts (e.g., <5% impurities at 100 g scale) .
- DoE (Design of Experiments) : Optimize parameters (e.g., pH, stirring rate) via response surface methodology .
Q. How can the compound’s bioavailability be assessed preclinically?
- Methodological Answer :
- LogP : Measure via shake-flask method (expected ~2.5 for imidazo-pyrimidines) .
- Permeability : Use Caco-2 cell monolayers; target apparent permeability (Papp) >1 × 10⁻⁶ cm/s .
- Metabolic Stability : Conduct microsomal assays (e.g., t½ >30 min in human liver microsomes) .
Data Contradiction Analysis
Q. How should conflicting reports on synthetic yields be addressed?
- Methodological Answer : Replicate protocols with rigorous control of anhydrous conditions and reagent purity. For example, trace moisture may reduce yields by 15–20% in trifluoromethylation steps . Cross-validate with alternative methods (e.g., Sonogashira coupling vs. microwave synthesis) .
Q. What explains variability in biological activity across studies?
- Methodological Answer :
- Purity : Ensure >98% purity via orthogonal methods (HPLC, LC-MS) .
- Solubility : Use DMSO stocks standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Target Engagement : Confirm binding via SPR or ITC (e.g., KD <1 µM for kinase inhibitors) .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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